molecular formula C14H19BrN2O4S B512975 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 940989-56-0

1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B512975
CAS RN: 940989-56-0
M. Wt: 391.28g/mol
InChI Key: DWLHDZXOIKDTPS-UHFFFAOYSA-N
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Description

The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .


Synthesis Analysis

The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .

Mechanism of Action

BRL-15572 acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking the 5-HT1B receptor, BRL-15572 can modulate the release of neurotransmitters and alter the activity of neural circuits involved in mood regulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, BRL-15572 has been shown to alter the activity of neural circuits involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using BRL-15572 in lab experiments is its well-established synthesis method. Additionally, BRL-15572 has been extensively studied in scientific research, making it a reliable tool for investigating the role of the serotonin 5-HT1B receptor in mood regulation. However, one limitation of using BRL-15572 is its selectivity for the 5-HT1B receptor, which may limit its usefulness in investigating other serotonin receptors involved in mood regulation.

Future Directions

There are several future directions for research involving BRL-15572. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to investigate the role of the serotonin 5-HT1B receptor in mood regulation and the potential for other compounds to modulate its activity. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B receptor may lead to the development of more effective treatments for psychiatric disorders.

Synthesis Methods

The synthesis of BRL-15572 involves the reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. This synthesis method has been well established and is widely used in research laboratories.

Scientific Research Applications

BRL-15572 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. Additionally, BRL-15572 has been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

properties

IUPAC Name

1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLHDZXOIKDTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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